TPCA-1

Catalog No.
S547972
CAS No.
507475-17-4
M.F
C12H10FN3O2S
M. Wt
279.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TPCA-1

CAS Number

507475-17-4

Product Name

TPCA-1

IUPAC Name

2-(carbamoylamino)-5-(4-fluorophenyl)thiophene-3-carboxamide

Molecular Formula

C12H10FN3O2S

Molecular Weight

279.29 g/mol

InChI

InChI=1S/C12H10FN3O2S/c13-7-3-1-6(2-4-7)9-5-8(10(14)17)11(19-9)16-12(15)18/h1-5H,(H2,14,17)(H3,15,16,18)

InChI Key

SAYGKHKXGCPTLX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=C(S2)NC(=O)N)C(=O)N)F

Solubility

Soluble in DMSO, not in water

Synonyms

2-((aminocarbonyl)amino)-5-(4-fluorophenyl)-3-thiophenecarboxamide, TPCA-1, TPCA1

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)NC(=O)N)C(=O)N)F

Description

The exact mass of the compound TPCA-1 is 279.0478 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. It belongs to the ontological category of thiophenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TPCA-1: An Inhibitor of Inflammation

TPCA-1 (Theophylline Chlorophenyl Acetic Acid) is a small molecule inhibitor that targets a specific protein complex in the cell known as IKK (Inhibitor of κB Kinase) []. IKK plays a crucial role in the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a major regulator of inflammation in the body []. By inhibiting IKK, TPCA-1 has the potential to downregulate the NF-κB pathway and thereby reduce inflammation.

Anti-inflammatory Properties

Research suggests that TPCA-1 possesses anti-inflammatory properties. Studies have shown that TPCA-1 can effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α (Tumor necrosis factor alpha) and IL-6 (Interleukin 6), in immune cells like macrophages []. These cytokines are key players in the inflammatory response, and their suppression by TPCA-1 suggests its potential therapeutic role in inflammatory diseases.

Delivery Methods and Future Research

TPCA-1 has been shown to be effective in both prophylactic (preventative) and therapeutic (treatment) settings in animal models []. However, research suggests that free TPCA-1 may have limited efficacy due to low cellular uptake []. To address this, scientists have explored methods to deliver TPCA-1 more efficiently. One approach involves using gold nanocages loaded with TPCA-1 and modified with hyaluronic acid for targeted delivery []. This method has shown promising results in enhancing the anti-inflammatory effects of TPCA-1.

TPCA-1, chemically known as 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide, is a small molecule that acts as a selective inhibitor of IκB kinase β (IKKβ) with an IC50 value of approximately 17.9 nM. It exhibits significant selectivity over IKKα and other kinases, making it a valuable tool in research focused on inflammation and cancer pathways. TPCA-1 has been shown to inhibit the nuclear localization of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-6, and interleukin-8 in various cellular models .

TPCA-1 acts as a selective inhibitor of IKK-2, a key enzyme in the NF-κB signaling pathway. IKK-2 phosphorylates IκB, which normally binds to NF-κB and prevents it from entering the nucleus. TPCA-1 inhibits IKK-2, leading to the accumulation of unphosphorylated IκB, which remains bound to NF-κB and prevents its activation []. As a result, TPCA-1 suppresses the expression of pro-inflammatory genes regulated by NF-κB [].

In addition to IKK-2 inhibition, TPCA-1 has also been shown to directly target STAT3, another important signaling molecule involved in inflammation and cell proliferation []. TPCA-1 binding to STAT3 disrupts its activity and reduces the expression of STAT3-dependent genes [].

TPCA-1 is for research use only and should be handled with appropriate safety precautions. While detailed data on specific hazards is limited, it is likely to exhibit some of the following properties common to small molecule inhibitors:

  • Potential toxicity: Due to its interaction with cellular pathways, TPCA-1 may have unintended effects on cells and tissues. In vitro studies suggest potential cytotoxicity at high concentrations [].
  • Limited solubility: The low solubility of TPCA-1 in water may necessitate the use of organic solvents for in vitro studies, which can pose additional safety risks.

TPCA-1 primarily functions through its interaction with IKKβ, leading to the inhibition of NF-κB signaling. The inhibition occurs via the blockade of phosphorylation events necessary for the degradation of IκB proteins, which normally sequester NF-κB in the cytoplasm. By preventing this degradation, TPCA-1 effectively reduces NF-κB's transcriptional activity, which is crucial in inflammatory responses and cancer progression . Additionally, TPCA-1 has been identified as a dual inhibitor of both NF-κB and signal transducer and activator of transcription 3 (STAT3), further broadening its potential applications in therapeutic contexts .

The biological activity of TPCA-1 is primarily characterized by its anti-inflammatory properties. It has been demonstrated to reduce the severity and onset of collagen-induced arthritis in murine models by inhibiting pro-inflammatory cytokine production . Furthermore, TPCA-1 has shown efficacy in various cancer models, particularly those involving non-small cell lung cancer with mutant epidermal growth factor receptor (EGFR). By inhibiting both NF-κB and STAT3 pathways, TPCA-1 enhances the sensitivity of cancer cells to other treatments like tyrosine kinase inhibitors .

The synthesis of TPCA-1 involves several key steps that typically include:

  • Formation of Thiophene Ring: Starting from appropriate thiophene derivatives.
  • Aminocarbonylation: Introducing an aminocarbonyl group at the 2-position.
  • Fluorination: Substituting a fluorine atom at the 4-position on the phenyl ring.
  • Carboxamide Formation: Concluding with carboxamide formation to yield the final product.

The exact reaction conditions may vary depending on the specific synthetic route chosen, but these steps highlight the fundamental transformations involved in creating TPCA-1 .

BAY 11-7082IKK inhibitorNon-selectiveInflammation studiesSC75741IKKβ inhibitorSelectiveCancer therapyPHA 408Dual IKKα/IKKβ inhibitorSelectiveAnti-inflammatory researchCAY10603IKKβ inhibitorSelectiveCancer and autoimmune diseases

TPCA-1 stands out due to its dual inhibition properties affecting both NF-κB and STAT3 pathways, which is not commonly observed in other similar compounds . This unique mechanism suggests potential advantages in treating complex diseases where multiple signaling pathways are dysregulated.

TPCA-1 has been extensively studied for its interactions with various cellular pathways:

  • NF-κB Pathway: Inhibition leads to reduced expression of pro-inflammatory cytokines.
  • STAT3 Pathway: Directly inhibits STAT3 activity by binding to its SH2 domain, thus affecting downstream gene expression involved in tumorigenesis .
  • Combination Therapies: Studies have shown that combining TPCA-1 with other therapeutic agents can lead to enhanced apoptosis in cancer cells resistant to single-agent therapies .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

279.04777591 g/mol

Monoisotopic Mass

279.04777591 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9M632G86CC

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Pictograms

Irritant

Irritant

Wikipedia

IKK-2 inhibitor IV

Dates

Modify: 2023-08-15

Jingchun Du, Yougui Xiang, et al. "RIPK1 dephosphorylation and kinase activation by PPP1R3G/PP1γ promote apoptosis and necroptosis." Nat Commun. 2021 Dec 3;12(1):7067. PMID:34862394

Varga Z, Molnár T, et al. "Differences in the sensitivity of classically and alternatively activated macrophages to TAK1 inhibitor-induced necroptosis." Cancer Immunol Immunother. 2020;10.1007/s00262-020-02623-7. PMID:32472370

Robert J. Posont. "The Role of Inflammatory Pathways in Development, Growth, and Metabolism of Skeletal Muscle in IUGR Offspring; Blood Gene Expression of Inflammatory Factors as Novel Biomarkers for Assessing Stress and Wellbeing in Exotic Species." University of Nebraska-Lincoln. 2019.

Robeson AC, Lindblom KR, et al. "Dimer-specific immunoprecipitation of active caspase-2 identifies TRAF proteins as novel activators." EMBO J. 2018 Jun 6. pii: e97072. PMID:29875129

Kwon Y, Choi SK, et al. "Involvement of inhibitor kappa B kinase 2 (IKK2) in the regulation of vascular tone." Lab Invest. 2018 May 21. PMID:29785049



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